(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
Description
This compound belongs to the acrylonitrile class, characterized by an (E)-configured α,β-unsaturated nitrile core. Its structure includes a 4-(4-bromophenyl)thiazole moiety and an o-tolylamino group (2-methylphenylamino), which confer distinct electronic and steric properties.
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-4-2-3-5-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-8-16(20)9-7-14/h2-9,11-12,22H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXYYIFDRTXTCG-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with various amines and acrylonitrile under controlled conditions. The synthesis typically yields high purity, as confirmed by spectroscopic methods such as NMR and mass spectrometry. The crystal structure has been characterized, revealing significant interactions between the bromophenyl and thiazole moieties, which may contribute to its biological activity .
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis. Its mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiazole ring is believed to enhance its interaction with cellular targets involved in cell proliferation and survival .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered drug metabolism in pathogens or cancer cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it affects signaling pathways that are critical for cell survival and apoptosis.
Data Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium spp. | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals |
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant Mycobacterium tuberculosis. Results showed a significant reduction in bacterial viability compared to control groups, suggesting its potential as a therapeutic agent against resistant infections .
- Cancer Cell Line Studies : In another investigation involving various cancer cell lines, the compound demonstrated selective cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the activation of apoptotic pathways mediated by caspases 3 and 9 .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives, including this compound, possess notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound exhibits significant activity against Gram-positive bacteria compared to Gram-negative strains, aligning with trends observed in other thiazole derivatives .
Anticancer Activity
The anticancer potential of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay was utilized to assess cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The results indicate that this compound demonstrates significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. For instance, docking simulations have shown favorable binding interactions with the estrogen receptor:
- Target Protein : Estrogen Receptor
- Binding Energy : -9.5 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize binding.
These findings support the hypothesis that the compound may modulate receptor activity, influencing pathways related to cell proliferation and survival .
Chemical Reactions Analysis
Nucleophilic Addition at Acrylonitrile Group
The α,β-unsaturated nitrile moiety undergoes regioselective nucleophilic attack due to electron-deficient double bonds. Key reactions include:
Mechanistic Insight : The electron-withdrawing nitrile group polarizes the double bond, directing nucleophiles to the β-carbon. Steric hindrance from the o-tolylamino group may influence regioselectivity .
Cycloaddition Reactions
The acrylonitrile group participates as a dienophile in [4+2] Diels-Alder reactions:
| Diene | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Lewis acid (AlCl₃) | Bicyclic nitrile adducts | 60–75% | |
| Anthracene | Thermal (120°C) | Fused polycyclic nitriles | 45–50% |
Note : Thiazole ring aromaticity remains intact under these conditions, preserving structural integrity .
Cross-Coupling at Bromophenyl Substituent
The 4-bromophenyl group enables transition-metal-catalyzed coupling:
Kinetics : Bromine’s electronegativity enhances oxidative addition efficiency in Pd-catalyzed systems .
Electrophilic Substitution on Thiazole
The thiazole ring undergoes electrophilic substitution at the C5 position:
| Reagent | Conditions | Product | Regiochemistry | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | 5-nitrothiazole derivative | Directed by bromophenyl | |
| Br₂ in CH₃COOH | RT, 1 hour | 5-bromothiazole adduct | Para to existing Br |
Stereoelectronic Effects : Electron-donating o-tolylamino group marginally deactivates the thiazole ring, favoring nitration/bromination at C5 .
Functionalization of o-Tolylamino Group
The secondary amine participates in alkylation/acylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, RT | N-acetylated derivative | 85% | |
| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated analogue | 78% |
Side Reactions : Competing acrylonitrile reactivity may necessitate protecting-group strategies .
Photochemical and Thermal Stability
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physical Properties
The table below compares key structural and physical properties of the target compound with similar acrylonitrile derivatives:
*Calculated based on molecular formula.
Key Observations:
- Steric and Electronic Effects: The target compound’s o-tolylamino group introduces greater steric hindrance compared to halophenyl substituents (e.g., 2,4-dichlorophenyl in ). This may reduce solubility in polar solvents but enhance π-π stacking in solid states.
- Melting Points : Derivatives with rigid aromatic systems (e.g., 7b and 7d ) exhibit higher melting points (>240°C) compared to compounds with flexible substituents. The target compound’s melting point is unreported but likely influenced by its bromine and thiazole components.
Spectroscopic Comparisons
Infrared (IR) Spectroscopy
All acrylonitrile derivatives exhibit a strong CN stretch near ~2200–2250 cm⁻¹ . Subtle shifts occur based on substituents:
- Benzothiazole-containing analogs (e.g., 7b ) show additional C=S and C=N stretches at ~1600–1500 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR: The o-tolylamino group in the target compound would display distinct aromatic protons (e.g., deshielded signals for ortho-methyl groups) compared to para-substituted analogs like 7d .
- ¹³C NMR : The bromophenyl group’s carbons resonate downfield (~125–135 ppm) due to bromine’s electronegativity, contrasting with chlorophenyl (~120–130 ppm) or fluorophenyl (~115–125 ppm) analogs .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Conditions | Yield (%) | Evidence |
|---|---|---|---|
| Thiazole ring | Reflux in ethanol, 12 h | 65–75 | |
| Coupling | DMF, NaH, 0–5°C, 6 h | 50–60 | |
| Purification | Hexane/EtOAc (3:1) chromatography | >95% purity |
Basic: What characterization techniques validate the structure of this compound?
Answer:
- NMR Spectroscopy : Confirms regiochemistry of the thiazole ring and E-configuration of the acrylonitrile moiety (e.g., δ 7.8–8.2 ppm for thiazole protons, J = 12–14 Hz for trans coupling) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 426.29 for C₁₉H₁₂BrN₃O₂S) .
- X-Ray Crystallography : Resolves spatial arrangement, bond angles, and confirms E-stereochemistry .
Advanced: How do reaction conditions influence the stereoselectivity of the acrylonitrile moiety?
Answer:
The E-isomer predominates under kinetically controlled conditions (low temperature, polar aprotic solvents), while Z-isomers form at higher temperatures via thermodynamic control.
- Base Choice : Strong bases (e.g., NaH) deprotonate intermediates, favoring E-configuration .
- Solvent Effects : DMF stabilizes transition states through dipole interactions, reducing isomerization .
- Monitoring : TLC/HPLC tracks isomer ratios; E/Z separation requires chiral columns or recrystallization .
Advanced: What computational methods predict biological interactions of this compound?
Answer:
- Molecular Docking : Models interactions with enzymes (e.g., kinases) using AutoDock Vina. The thiazole and bromophenyl groups show high binding affinity to hydrophobic pockets .
- DFT Calculations : Predicts electrophilic sites (e.g., acrylonitrile’s nitrile group) for nucleophilic attack .
- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~3.2) and CYP450 inhibition risks .
Q. Table 2: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Evidence |
|---|---|---|
| EGFR Kinase | -9.2 | |
| PARP-1 | -8.7 | |
| HSP90 | -7.9 |
Advanced: How do structural modifications (e.g., substituents) alter biological activity?
Answer:
- Bromophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites, boosting anticancer activity .
- o-Tolylamino Group : Methyl substituents improve metabolic stability but may reduce solubility .
- Thiazole Ring : Sulfur participates in hydrogen bonding, critical for antimicrobial effects .
Q. Table 3: Structure-Activity Relationships
| Modification Site | Activity Change | Evidence |
|---|---|---|
| 4-Bromophenyl → Methoxy | Reduced cytotoxicity | |
| o-Tolyl → p-Tolyl | Improved solubility | |
| Thiazole → Oxazole | Loss of antifungal activity |
Advanced: How to resolve contradictions in reported biological data (e.g., IC₅₀ variability)?
Answer:
Discrepancies arise from assay conditions (e.g., cell line variability) or compound purity :
- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls .
- Purity Validation : Ensure >95% purity via HPLC and quantify residual solvents .
- Mechanistic Studies : Combine enzyme assays (e.g., kinase inhibition) with transcriptomics to confirm targets .
Basic: What are the key stability considerations during storage?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the acrylonitrile group .
- Moisture Control : Use desiccants to avoid hydrolysis of the nitrile moiety .
- Long-Term Stability : Periodic NMR checks for decomposition (e.g., new peaks at δ 4.5–5.0 ppm) .
Advanced: What in vitro assays are recommended for evaluating anticancer potential?
Answer:
- MTT/PrestoBlue : Measure cytotoxicity in cancer cell lines (e.g., IC₅₀ of 12–18 μM in HeLa) .
- Annexin V/PI Staining : Quantify apoptosis vs. necrosis .
- Cell Cycle Analysis : Flow cytometry to identify G2/M arrest .
- Combination Studies : Synergy with cisplatin or paclitaxel via Chou-Talalay method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
